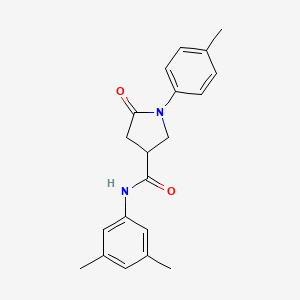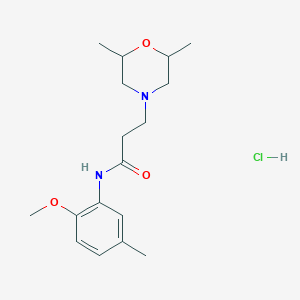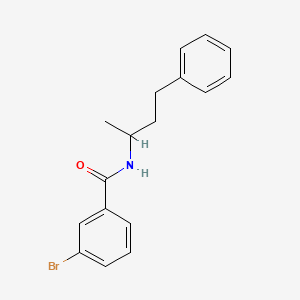
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This leads to an increase in insulin secretion and a decrease in glucagon secretion, resulting in better glucose control.
作用機序
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by blocking the activity of the N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control. By inhibiting N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of these hormones, resulting in enhanced insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. These effects are mediated by the inhibition of the N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide enzyme and the subsequent increase in incretin hormone levels.
実験室実験の利点と制限
The advantages of using N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their well-defined mechanism of action, their ability to improve glucose control, and their potential therapeutic benefits in the treatment of type 2 diabetes mellitus and other conditions. However, there are also limitations to their use, including the potential for off-target effects, the need for careful dosing and monitoring, and the possibility of drug interactions with other medications.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, including the development of new and more potent inhibitors, the investigation of their potential use in the treatment of other conditions, such as obesity and non-alcoholic fatty liver disease, and the exploration of their mechanisms of action and effects on other physiological systems. Additionally, there is a need for further research on the long-term safety and efficacy of these drugs, as well as their potential use in combination with other medications for the treatment of type 2 diabetes mellitus.
科学的研究の応用
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. Clinical trials have shown that these drugs can effectively improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been investigated for their potential use in the treatment of other conditions, such as obesity, non-alcoholic fatty liver disease, and inflammatory bowel disease.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-4-6-18(7-5-13)22-12-16(11-19(22)23)20(24)21-17-9-14(2)8-15(3)10-17/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRIXNLEELNTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939891.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)
![(4-chlorobenzyl){2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3939917.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3939927.png)

![N-(2-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939938.png)
![4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3939943.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)


![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)
![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)
![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)